5-Bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine
CAS No.:
Cat. No.: VC20406626
Molecular Formula: C7H8BrN5S
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrN5S |
|---|---|
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 5-bromo-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C7H8BrN5S/c1-4-10-5(3-14-4)2-13-6(8)11-7(9)12-13/h3H,2H2,1H3,(H2,9,12) |
| Standard InChI Key | FESBYCOZHUXMKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)CN2C(=NC(=N2)N)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a 1,2,4-triazole ring and a 2-methylthiazole moiety. The 1,2,4-triazole core is substituted at position 1 with a (2-methyl-1,3-thiazol-4-yl)methyl group and at position 5 with a bromine atom. The amine group at position 3 enhances hydrogen-bonding potential, critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.14 g/mol |
| CAS Number | 1699529-12-8 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 5 (N, S) |
The bromine atom contributes to molecular weight and lipophilicity, while the thiazole ring introduces π-π stacking capabilities, common in drug design .
Synthesis and Reactivity
| Compound | Yield (%) | Reference |
|---|---|---|
| 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine | 60–80 | |
| 5-Bromo-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine | 55–70 |
| Compound | Activity (ED) | Model |
|---|---|---|
| 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | 30 mg/kg | MES test |
| 2-[(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide | 0.8 µM | Annexin A2-S100A10 inhibition |
Physicochemical and Analytical Profiling
Spectral Characterization
-
NMR: NMR would reveal singlet peaks for the thiazole methyl group (~δ 2.5 ppm) and NH protons (~δ 5.5 ppm).
-
IR: Stretching vibrations for C-Br (~600 cm) and N-H (~3400 cm) confirm functional groups.
Solubility and Stability
The compound’s logP (estimated at 2.1) suggests moderate lipophilicity, suitable for oral bioavailability. Bromine’s electronegativity may reduce metabolic degradation, enhancing plasma half-life .
Future Directions and Challenges
Target Optimization
-
SAR Studies: Modifying the thiazole’s methyl group or triazole’s substituents could improve potency. For example, replacing bromine with chlorine may reduce molecular weight while maintaining electronegativity .
-
Formulation Strategies: Nanoencapsulation could address solubility limitations, as seen with analogous triazoles.
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